Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883563
InChI: InChI=1S/C15H11NO2S/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3
SMILES:
Molecular Formula: C15H11NO2S
Molecular Weight: 269.3 g/mol

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC15883563

Molecular Formula: C15H11NO2S

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate -

Specification

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
IUPAC Name methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C15H11NO2S/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key JYVFMHRQWCWZPO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a thieno[3,2-c]pyridine scaffold, a bicyclic system comprising a thiophene ring fused to a pyridine ring. The phenyl substituent at the 4-position introduces aromatic bulk, while the methyl ester at the 6-position enhances solubility and modulates electronic properties. The planar structure of the fused rings facilitates π-π stacking interactions, a feature often exploited in drug design for target binding.

Molecular Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₂S
Molecular Weight269.3 g/mol
Hydrogen Bond Acceptors3 (ester carbonyl, pyridine N)
Rotatable Bonds2 (ester group, phenyl linkage)

The ester group contributes to moderate lipophilicity (predicted LogP ~2.5), balancing membrane permeability and aqueous solubility .

Synthesis and Structural Elaboration

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper fusion of the thiophene and pyridine rings requires precise control of reaction conditions.

  • Ester Stability: The methyl ester may undergo hydrolysis under basic or prolonged storage conditions, necessitating anhydrous synthesis protocols.

Comparative Analysis with Analogues

Structural Modifications and Activity Trends

The table below contrasts Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate with related compounds:

CompoundSubstituentsBiological ActivitySource
Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate4-Ph, 6-COOCH₃Undetermined
4-Amino-N-methyl-2-phenylthieno[3,2-c]pyridine-7-carboxamide2-Ph, 4-NH₂, 7-CONHCH₃Anticancer (preclinical)
7-(2,4-Dichloro-5-methoxyanilino)thieno[3,2-b]pyridine-6-carbonitrile6-CN, 7-anilinoPfGSK-3 inhibition

Replacing the ester with a carboxamide (as in ) reduces metabolic liability but may decrease cell permeability. Conversely, the carbonitrile group in enhances electrophilicity, potentially improving kinase binding .

Recent Advances and Future Directions

Computational Modeling

Molecular docking studies predict strong interactions between this compound’s phenyl ring and hydrophobic pockets in PfGSK-3, analogous to carbonitrile derivatives . Virtual screening campaigns could prioritize it for synthesis and testing.

Synthetic Biology Applications

The ester functional group makes this compound a candidate for enzymatic modification via esterases, enabling site-specific activation in prodrug strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator